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molecular formula C13H19N3O2 B8345099 methyl 6-[(4-aminopiperidin-1-yl)methyl]pyridine-3-carboxylate

methyl 6-[(4-aminopiperidin-1-yl)methyl]pyridine-3-carboxylate

Cat. No. B8345099
M. Wt: 249.31 g/mol
InChI Key: XJOUOTHJMRWHKL-UHFFFAOYSA-N
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Patent
US06649627B1

Procedure details

The product of example 30 is heated for 3 hours at 40° C. in a solution of CH2Cl2 containing 11 ml of CF3COOH. The solvent is evaporated off and the substance crystallised in acetone. The named product is obtained: M. P. 173-175° C.
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([NH:8][CH:9]1[CH2:14][CH2:13][N:12]([CH2:15][C:16]2[CH:21]=[CH:20][C:19]([C:22]([O:24][CH3:25])=[O:23])=[CH:18][N:17]=2)[CH2:11][CH2:10]1)=O)(C)(C)C.C(O)(C(F)(F)F)=O>C(Cl)Cl>[NH2:8][CH:9]1[CH2:14][CH2:13][N:12]([CH2:15][C:16]2[CH:21]=[CH:20][C:19]([C:22]([O:24][CH3:25])=[O:23])=[CH:18][N:17]=2)[CH2:11][CH2:10]1

Inputs

Step One
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC1CCN(CC1)CC1=NC=C(C=C1)C(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
11 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is evaporated off
CUSTOM
Type
CUSTOM
Details
the substance crystallised in acetone
CUSTOM
Type
CUSTOM
Details
The named product is obtained

Outcomes

Product
Name
Type
Smiles
NC1CCN(CC1)CC1=NC=C(C=C1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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